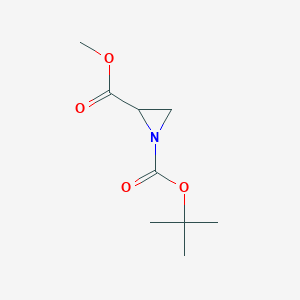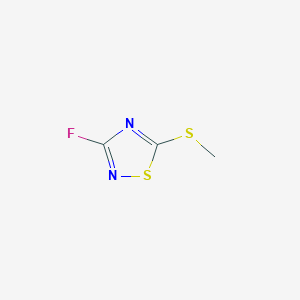
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves multiple steps, including bromination, carboxylation, and chlorination. Optimized conditions, such as the amount of sulfuric acid and reaction temperature for bromination, and the amount of dimethyl sulfoxide and reaction temperature for chlorination, have been investigated to achieve higher yields and economic value (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
Molecular structure analysis often involves computational and experimental methods to determine the optimized geometrical structure and vibrational frequencies. Studies involving X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra can provide a comprehensive understanding of the compound's structure (S. Demir et al., 2016).
Chemical Reactions and Properties
This compound can participate in various chemical reactions, including electrophilic aromatic substitution, selenenylation-acylation, and cycloaddition reactions, to produce a range of functionalized molecules. These reactions demonstrate the compound's versatility and utility in organic synthesis (R.Eric Banks et al., 2003), (KlocKrystian et al., 2001).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility in various solvents, are crucial for handling and application in chemical syntheses. Gas electron diffraction studies have determined the geometric structures of similar compounds, providing insights into the compound's conformation and stability (K. Gobbato et al., 1996).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under different conditions, and susceptibility to various chemical reactions, have been extensively studied. These properties are essential for its use in the synthesis of other organic compounds and materials (W. Dukat & D. Naumann, 1985).
Scientific Research Applications
Fluorination Techniques and Fluorinated Compounds
Trifluoromethylation and Related Reactions : The application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds highlights the versatility of fluorinated reagents in synthesizing fluorinated molecules, which are crucial in pharmaceuticals, agrochemicals, and material sciences (Hélène Chachignon et al., 2017).
Environmental Impact and Alternatives : Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives underscores the environmental persistence and potential toxicity of fluorinated compounds, indicating the need for safer fluorinated alternatives in various applications (Yu Wang et al., 2019).
Aqueous Fluoroalkylation : The development of environmentally friendly methods for incorporating fluorinated groups into molecules is of significant interest, reflecting the growing concern for green chemistry principles in the synthesis of fluorinated compounds (Hai‐Xia Song et al., 2018).
Applications in Material Science and Environmental Safety
Fluorinated Liquid Crystals : The special properties conferred by fluorine atoms in liquid crystals demonstrate the importance of fluorinated compounds in developing advanced materials for electronic, aerospace, and textile industries (M. Hird, 2007).
Fluorinated Porphyrinoids : The stability and tunable properties of fluorinated porphyrinoids make them promising for use in sensors, photonic devices, solar cells, biomedical imaging, theranostics, and catalysts (A. Aggarwal et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
As a building block in pharmaceutical synthesis, it likely interacts with other compounds to form new structures with therapeutic potential .
Pharmacokinetics
As a chemical used in the synthesis of pharmaceutical compounds, its pharmacokinetic properties would likely depend on the final compound it is incorporated into .
Result of Action
As a building block in pharmaceutical synthesis, its effects would likely be determined by the final compound it forms .
properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJXSXDJDIRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378711 | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261763-04-6, 186517-45-3 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186517-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)




